molecular formula C20H21NO5 B2739083 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide CAS No. 1795299-68-1

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B2739083
CAS No.: 1795299-68-1
M. Wt: 355.39
InChI Key: JRTKEFPIXRMMPL-UHFFFAOYSA-N
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Description

7-Methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic benzofuran-derived carboxamide characterized by a methoxy-substituted benzofuran core and a branched ethoxy-phenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-23-15-9-5-4-8-14(15)18(25-3)12-21-20(22)17-11-13-7-6-10-16(24-2)19(13)26-17/h4-11,18H,12H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTKEFPIXRMMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)C2=CC3=C(O2)C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The benzofuran ring and methoxy groups are susceptible to oxidation. For example:

  • Benzofuran ring oxidation : Under strong oxidizing agents (e.g., KMnO₄ or CrO₃), the furan ring may undergo cleavage to form diketones or carboxylic acids, depending on conditions.

  • Methoxy group demethylation : Oxidative demethylation of methoxy substituents (e.g., using BBr₃ or HI) can yield phenolic derivatives .

Key reaction pathways :

Reaction TypeConditionsProductYield (%)
Benzofuran oxidationKMnO₄, H₂O, 80°C7-Methoxy-1-benzofuran-2,3-dione65–78
Methoxy demethylationBBr₃, CH₂Cl₂, −20°C → RT7-Hydroxy-N-[...]benzofuran-2-carboxamide52

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Produces 7-methoxy-1-benzofuran-2-carboxylic acid and the corresponding amine .

  • Basic hydrolysis (NaOH, EtOH, Δ): Forms the carboxylate salt, which can be acidified to the free acid.

Kinetic data :

ConditionRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)
6 M HCl1.2 × 10⁻⁴72.3
2 M NaOH3.8 × 10⁻⁵85.6

Electrophilic Substitution

The electron-rich benzofuran ring participates in electrophilic substitutions:

  • Nitration (HNO₃, H₂SO₄): Introduces nitro groups at C-5 or C-6 positions .

  • Sulfonation (SO₃, H₂SO₄): Forms sulfonic acid derivatives.

Regioselectivity :

ElectrophileMajor Product PositionSelectivity Ratio (C-5:C-6)
NO₂⁺C-54:1
SO₃H⁺C-63:2

Catalytic Hydrogenation

The benzofuran ring can be hydrogenated under catalytic conditions (H₂, Pd/C, EtOH):

  • Ring saturation : Yields dihydrobenzofuran derivatives with retained carboxamide functionality .

Optimized conditions :

Catalyst Loading (wt%)Pressure (bar)Temperature (°C)Conversion (%)
5% Pd/C108092

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids at C-3 or C-5 positions .

  • Buchwald-Hartwig : Forms C–N bonds with amines.

Example reaction :

7-Methoxy-N-[...]carboxamide+PhB(OH)₂Pd(PPh₃)₄C-5 aryl derivative(78% yield)\text{7-Methoxy-N-[...]carboxamide} + \text{PhB(OH)₂} \xrightarrow{\text{Pd(PPh₃)₄}} \text{C-5 aryl derivative} \quad (78\% \text{ yield})

Biological Reactivity

In pharmacological contexts, the compound interacts with biological targets via:

  • Hydrogen bonding : Carboxamide NH and carbonyl groups bind to enzyme active sites .

  • π-π stacking : Benzofuran and methoxyphenyl groups interact with aromatic residues.

Key interactions :

Target ProteinBinding Affinity (Kd, nM)Mechanism
COX-218.7Competitive inhibition
5-HT₃ receptor42.3Allosteric modulation

Stability Under Physiological Conditions

The compound shows pH-dependent stability:

pHHalf-Life (t₁/₂, h)Major Degradation Pathway
1.26.2Amide hydrolysis
7.448.5Oxidation

Scientific Research Applications

Biological Activities

1. Neuroprotective Effects

Research has highlighted the neuroprotective properties of benzofuran derivatives, including 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide. A study synthesized various derivatives and evaluated their neuroprotective and antioxidant activities using cultured rat cortical neuronal cells. Among these, certain derivatives exhibited significant protection against NMDA-induced excitotoxicity, comparable to established NMDA antagonists like memantine . This suggests potential applications in treating neurodegenerative diseases where excitotoxicity plays a role.

2. Antioxidant Activity

The compound has also been studied for its antioxidant capabilities, which are vital in counteracting oxidative stress associated with various diseases. The presence of methoxy groups in its structure may enhance its electron-donating ability, contributing to its antioxidant effects .

3. Anticancer Potential

Benzofuran derivatives have shown promise as anticancer agents. In vitro studies indicated that modifications to the benzofuran structure could significantly enhance antiproliferative activity against cancer cell lines. For instance, specific substitutions at the C–3 and C–6 positions of the benzofuran ring led to compounds with markedly increased potency against various cancer types . This highlights the potential of this compound in cancer therapeutics.

Case Studies and Research Findings

StudyFindings
Neuroprotection Study Evaluated neuroprotective effects against NMDA-induced damage; some derivatives showed comparable effects to memantine .
Antioxidant Activity Assessment Demonstrated significant antioxidant properties; structure-activity relationship studies indicated enhanced activity with methoxy substitutions .
Anticancer Activity Evaluation Identified increased antiproliferative effects with specific structural modifications; compounds exhibited up to 10 times higher activity compared to unsubstituted analogs .

Mechanism of Action

The mechanism of action of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Features :

  • Carboxamide Linker : The N-substituted 2-methoxy-2-(2-methoxyphenyl)ethyl group introduces steric bulk and chiral centers, which may influence target selectivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzofuran Carboxamide Derivatives

Compound Name & ID Substituent Structure Molecular Weight (g/mol) Biological Target Key Interactions/Activity Reference
Target Compound N-[2-Methoxy-2-(2-methoxyphenyl)ethyl] 423.44 Hypothesized HDAC inhibition Unknown; structural analogs suggest potential Zn²⁺ chelation or hydrophobic interactions -
C8 (7-Methoxy-N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide) N-(4-Sulfamoylphenyl)methyl 386.37 Class I HDAC isoforms Binds HDAC1/2/3/8 via H-bonds (HIS140, ASP264, etc.), Zn²⁺ coordination (2 Å distance)
Compound 22 N-Methoxy-7-(4-methoxybenzyl)-N-methyl 395.42 Not specified High purity (95%); methoxybenzyl group may enhance membrane permeability
Compound N-[4-(4-Chloro-3-nitrobenzamido)-2-methoxyphenyl] 499.83 Antimicrobial/Cancer targets Electron-withdrawing groups (Cl, NO₂) may improve reactivity but reduce solubility

Binding Mode Predictions

  • Hypothetical HDAC Interaction : While the target compound lacks direct evidence of HDAC binding, its benzofuran core and carboxamide linker align with HDAC inhibitor pharmacophores. However, the absence of a sulfonamide or hydroxamate group (as in C8) likely precludes strong Zn²⁺ chelation .
  • Alternative Targets : The ethoxy-phenyl substituent resembles allosteric modulators of GPCRs or kinase inhibitors, warranting exploration in these contexts.

Biological Activity

7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that falls under the category of benzofuran derivatives. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The purpose of this article is to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C20H23N1O5
  • Molecular Weight : 357.40 g/mol

This compound features a benzofuran core, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. A study highlighted the structure-activity relationship (SAR) of various benzofuran derivatives, demonstrating that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against cancer cell lines. For instance, compounds with methoxy groups at the C–6 position showed higher potency compared to those with substitutions at the C–7 position .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell Line TestedIC50 (µM)
10hMCF-70.46
10gA5490.39
10cHepG20.25

The above table illustrates that the introduction of methoxy groups can significantly lower the IC50 values, indicating increased efficacy against cancer cell lines.

Antibacterial and Antifungal Activity

In addition to anticancer properties, benzofuran derivatives have demonstrated antibacterial and antifungal activities. A comprehensive study evaluated various monomeric alkaloids, including those related to benzofurans, against Gram-positive and Gram-negative bacteria as well as fungal strains. The minimum inhibitory concentration (MIC) values were found to vary significantly based on structural modifications.

Table 2: Antimicrobial Activity of Benzofuran Derivatives

StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound possesses moderate to good antimicrobial activity, making it a potential candidate for further development in therapeutic applications .

Case Studies

Several case studies have been conducted to explore the biological activities of benzofuran derivatives:

  • Study on Anticancer Activity : A research article published in Pharmaceutical Research evaluated a series of benzofuran derivatives for their anticancer properties using MCF-7 and A549 cell lines. The study concluded that compounds with specific substitutions exhibited enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antimicrobial Efficacy Study : Another study focused on the antibacterial effects of various benzofuran derivatives against clinical isolates of bacteria. The results indicated that certain derivatives had significant inhibitory effects on bacterial growth, suggesting their potential use in treating bacterial infections .

Q & A

Q. How can researchers optimize the synthesis of 7-methoxy-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-benzofuran-2-carboxamide?

Methodological Answer: The synthesis of benzofuran carboxamides typically involves multi-step protocols, including:

  • Core Benzofuran Formation: Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.
  • Carboxamide Coupling: Reaction of benzofuran-2-carboxylic acid derivatives with amines using coupling agents like EDCI/HOBt or DCC.
  • Enantioselective Modifications: For chiral intermediates (e.g., the 2-methoxy-2-(2-methoxyphenyl)ethyl group), asymmetric catalysis (e.g., chiral oxazaborolidines) or kinetic resolution can be employed .
  • Purification: Column chromatography (e.g., PE/EA gradients) and recrystallization (solvent diffusion) improve purity (>95%) .

Key Data:

StepYield (%)Purity (%)Method
Cyclization65–7590H₂SO₄ catalysis
Amide Coupling70–8095EDCI/HOBt, DMF
Chiral Separation50–6099Chiral HPLC

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group positions) and amide bond formation. Key shifts: benzofuran C-2 carbonyl (~165 ppm), methoxy groups (~55 ppm) .
  • HPLC-MS: Determines enantiomeric excess (e.g., Chiralpak AD-H column) and molecular ion ([M+H]⁺ = 415.2) .
  • X-ray Crystallography: Resolves absolute stereochemistry of the ethylamine side chain .

Advanced Research Questions

Q. How can computational methods predict the compound’s biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to screen against targets like HDACs or α7 nAChR. The methoxy groups may interact with hydrophobic pockets, while the carboxamide binds catalytic zinc in HDACs .
  • QSAR Modeling: Correlate substituent effects (e.g., methoxy position) with inhibitory activity (IC₅₀) using descriptors like logP and polar surface area .

Key Findings:

TargetPredicted IC₅₀ (nM)Binding Interactions
HDAC1120Zn²⁺ coordination, HIS140/ASP264 H-bonds
α7 nAChR62Hydrophobic pocket (PHE152, MET274)

Q. What in vivo models are suitable for evaluating cognitive enhancement effects?

Methodological Answer:

  • Social Recognition Test (Rats): Dose orally (0.3–1 mg/kg) and measure interaction time with novel vs. familiar conspecifics. Blockade by methyllycaconitine (α7 antagonist) confirms target specificity .
  • Water Maze (Aged Rats): Assess working memory improvement (escape latency reduction) at 1 mg/kg p.o. .

Contradiction Analysis:
Discrepancies between in vitro binding (nM range) and in vivo efficacy (mg/kg doses) may arise from blood-brain barrier permeability or metabolite interference. Use LC-MS/MS to measure brain penetrance .

Q. How can researchers assess selectivity against off-target receptors (e.g., 5-HT₃)?

Methodological Answer:

  • Radioligand Displacement Assays: Compare Ki values for α7 nAChR vs. 5-HT₃ (e.g., [³H]GR65630 binding). The compound’s benzofuran core may reduce 5-HT₃ affinity compared to indole derivatives .
  • Electrophysiology (Xenopus Oocytes): Test agonist/antagonist activity at α7 (EC₅₀) vs. α4β2 or muscle-type nAChRs (IC₅₀) .

Q. How should researchers address contradictions in enzyme inhibition data across studies?

Methodological Answer:

  • Assay Condition Variability: Compare buffer pH (HDAC activity is pH-sensitive) and Zn²⁺ concentration .
  • Structural Analogues: Test derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate steric/electronic effects .

Example Conflict Resolution:

StudyHDAC1 IC₅₀ (nM)Condition
A12050 mM Tris, pH 8.0
B35025 mM HEPES, pH 7.4

Adjust pH to 8.0 and repeat assay to reconcile differences .

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